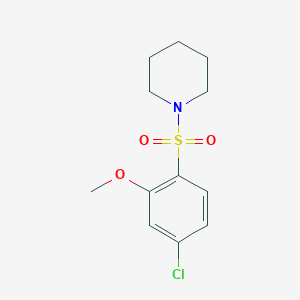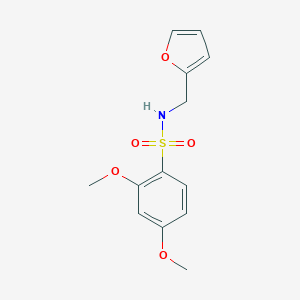![molecular formula C18H14N2OS B226471 N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B226471.png)
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide, also known as FTA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide is not fully understood. However, studies have suggested that N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide has also been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide has low toxicity and is well-tolerated in vivo. N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide is its low toxicity, which makes it a promising candidate for further development as an anticancer agent. However, N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide has limited solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
Future research on N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide could focus on improving its solubility in water and developing more efficient synthesis methods. N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide could also be studied further for its potential as an anticancer agent and as a material for organic electronics. Additionally, the mechanism of action of N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide could be further elucidated to better understand its potential applications.
Synthesemethoden
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide can be synthesized through a multi-step process involving the reaction of 2-aminothiazole with 2-bromo-9H-fluorene followed by acetylation with acetic anhydride. The final product is obtained through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and medicinal chemistry. In materials science, N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide has been used as a building block for the synthesis of fluorescent polymers and as a dopant for organic light-emitting diodes. In organic electronics, N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide has been used as a hole-transporting material in perovskite solar cells. In medicinal chemistry, N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide has been studied for its potential as an anticancer agent.
Eigenschaften
Produktname |
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide |
|---|---|
Molekularformel |
C18H14N2OS |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H14N2OS/c1-11(21)19-18-20-17(10-22-18)13-6-7-16-14(9-13)8-12-4-2-3-5-15(12)16/h2-7,9-10H,8H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
XRPSPIOXOLVQFW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Kanonische SMILES |
CC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B226394.png)
![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226397.png)

![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)
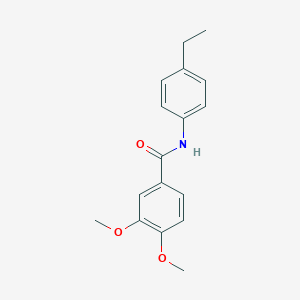
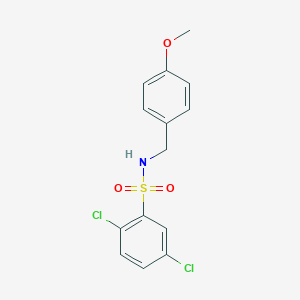
![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B226424.png)
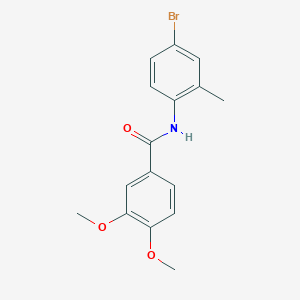
![1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B226431.png)
![1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226433.png)
